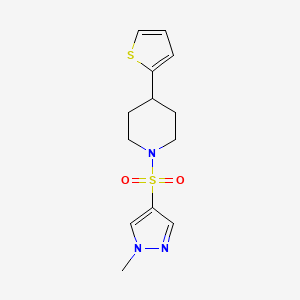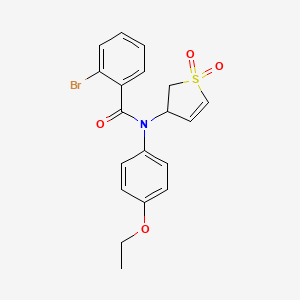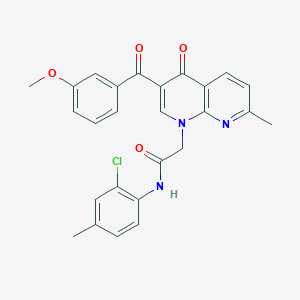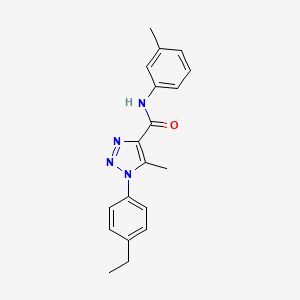![molecular formula C17H17N3O3 B2499693 (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2034997-75-4](/img/structure/B2499693.png)
(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a structurally complex molecule that appears to be related to a class of compounds that have been studied for their biological activities, particularly in the modulation of nicotinic acetylcholine receptors. While the specific compound is not directly discussed in the provided papers, similar compounds with the furan-2-yl acrylamide moiety have been synthesized and evaluated for their biological properties.
Synthesis Analysis
The synthesis of related compounds, such as E-2-cyano-3-(furan-2-yl) acrylamide, has been reported to be performed under green chemistry conditions using microwave radiation. This method is advantageous due to its efficiency and reduced environmental impact. The use of filamentous marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to its corresponding propanamide has been demonstrated, with various fungal strains such as Penicillium citrinum and Aspergillus sydowii being effective in this transformation .
Molecular Structure Analysis
The absolute configuration of the biotransformation product, (R)-2-cyano-3-(furan-2-yl) propanamide, was determined using time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra. This approach allows for the accurate determination of stereochemistry, which is crucial for understanding the molecule's interactions with biological targets .
Chemical Reactions Analysis
The biotransformation of 2-cyano-3-(furan-2-yl) acrylamide by fungi results in the formation of a compound with a CN-bearing stereogenic center. Additionally, the tautomerization of the propanamide to an achiral ketenimine was observed in the presence of protic solvents, indicating that the compound can undergo structural changes under certain conditions, which may affect its biological activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide are not directly reported, related compounds such as 3-furan-2-yl-N-p-tolyl-acrylamide have been shown to possess biological activity. Specifically, 3-furan-2-yl-N-p-tolyl-acrylamide has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors and exhibits anxiolytic-like activity in mice. This suggests that the furan-2-yl acrylamide moiety is an important structural feature for engaging with biological targets .
Scientific Research Applications
Synthesis and Characterization
Studies have demonstrated various synthetic methods and characterizations of compounds structurally related to (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide. For instance, the synthesis of furan-fused heterocycles, including furopyranone, furopyrrolone, and thienopyrrolone derivatives, has been reported, highlighting the potential for creating complex molecular structures with furan components (Ergun et al., 2014). Additionally, the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into the molecular interactions and reactivity of furan-containing acrylamides (Singh et al., 2014).
Molecular Transformations
Acid-catalyzed transformations of molecules structurally similar to the subject compound have been explored, leading to the creation of new fused heterocyclic systems and providing a basis for further chemical modifications (Stroganova et al., 2016). Such transformations are critical in synthesizing novel compounds with potential applications in various scientific fields.
Pharmacological Potential
Although the explicit mention of drug use and dosage is excluded, it's noteworthy that related compounds have shown broad-spectrum cytotoxic activities, indicating potential applications in cancer research and drug development (Tarleton et al., 2013). The structural similarities suggest that (E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide could also be relevant in this context.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-19-9-6-13-7-10-20(17(22)16(13)19)11-8-18-15(21)5-4-14-3-2-12-23-14/h2-7,9-10,12H,8,11H2,1H3,(H,18,21)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMXVVHOEPKKFQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)






![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)


![N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2499629.png)


